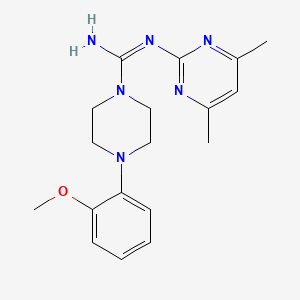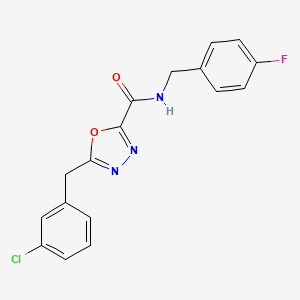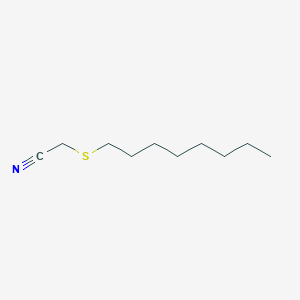
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanamide: is a synthetic organic compound. Let’s break down its structure:
- The core structure consists of a propanamide group (R-CO-NH2) attached to a pyran ring.
- The pyran ring contains a hydroxyl group (OH) at position 4 and a methyl group (CH3) at position 6.
- The phenyl group (C6H5) with a methoxy (OCH3) substituent is attached to the nitrogen atom of the propanamide.
- Three methoxy groups are present on the phenyl ring.
準備方法
Synthetic Routes:
-
Condensation Reaction:
- One synthetic route involves the condensation of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde to form the corresponding chalcone.
- The chalcone then undergoes a Claisen-Schmidt condensation with 4-hydroxy-6-methyl-2H-pyran-2-one to yield the target compound.
-
Industrial Production:
- Industrial-scale production typically employs the above synthetic routes.
- Optimization of reaction conditions, solvent choice, and catalysts ensures high yields.
化学反応の分析
Oxidation: The hydroxyl group in the pyran ring can undergo oxidation to form a ketone.
Reduction: Reduction of the carbonyl group in the amide linkage can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., anti-inflammatory, antioxidant properties).
Medicine: Research on its pharmacological effects and potential drug development.
Industry: Used in the synthesis of natural product derivatives.
作用機序
Targets: The compound may interact with enzymes, receptors, or cellular pathways.
Pathways: Further studies are needed to elucidate its precise mechanism.
類似化合物との比較
Uniqueness: Its combination of pyran, phenyl, and amide moieties sets it apart.
Similar Compounds: Related compounds include other pyran derivatives and phenylpropanamides.
特性
分子式 |
C25H27NO8 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C25H27NO8/c1-14-10-19(27)23(25(29)34-14)18(13-22(28)26-16-6-8-17(30-2)9-7-16)15-11-20(31-3)24(33-5)21(12-15)32-4/h6-12,18,27H,13H2,1-5H3,(H,26,28) |
InChIキー |
UZQKKPNTYLJURG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)OC)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-bromo-2-fluorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048918.png)
![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B11048922.png)
![diethyl bis[2-(2H-tetrazol-5-yl)ethyl]propanedioate](/img/structure/B11048923.png)
![6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11048926.png)
![Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]acetate](/img/structure/B11048929.png)
![1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone](/img/structure/B11048937.png)
![1-(1,3-Benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11048942.png)
![2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11048944.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B11048950.png)

![2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11048957.png)


